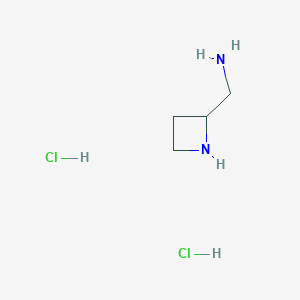

Azetidin-2-ylmethanamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azetidin-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-3-4-1-2-6-4;;/h4,6H,1-3,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQMGDBIAPDVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Azetidin-2-ylmethanamine Dihydrochloride: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of a Strained Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the privileged structures, small, strained heterocycles have emerged as powerful tools for navigating unexplored chemical space. Azetidin-2-ylmethanamine dihydrochloride (CAS 103550-76-1) represents a cornerstone building block within this class. The four-membered azetidine ring, characterized by significant ring strain, provides a rigid, three-dimensional framework that can enhance metabolic stability, improve aqueous solubility, and orient substituents in precise vectors for optimal target engagement.[1][2] This guide offers an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and strategic application of this versatile amine, moving beyond a simple datasheet to explain the causality behind its utility and the protocols for its deployment. Its application is particularly noted in the development of therapeutics for neurological diseases, where the azetidine motif can be a key component.[3]

Section 1: Physicochemical and Structural Properties

Azetidin-2-ylmethanamine is most commonly supplied as its dihydrochloride salt to improve its stability and handling characteristics. The salt form is a white, hygroscopic solid with enhanced solubility in aqueous media, making it suitable for a variety of reaction conditions and for the preparation of pharmaceutical formulations.

| Property | Value | Source(s) |

| CAS Number | 103550-76-1 | |

| Molecular Formula | C₄H₁₂Cl₂N₂ | |

| Molecular Weight | 159.06 g/mol | |

| Appearance | White hygroscopic solid | |

| Purity | ≥97% (typically by HPLC) | |

| IUPAC Name | (azetidin-2-yl)methanamine;dihydrochloride | [4] |

| SMILES | C1CNC1CN.Cl.Cl | [4] |

| InChI Key | MRYNEEIGLSDRKH-UHFFFAOYSA-N (Free Base) | [4] |

| Storage Conditions | 0-8 °C, under inert atmosphere |

Section 2: Synthesis of Azetidin-2-ylmethanamine

The synthesis of 2-substituted azetidines requires careful strategic planning to construct the strained four-membered ring. While numerous methods exist for azetidine synthesis in general, a practical and scalable route to Azetidin-2-ylmethanamine often starts from a commercially available chiral precursor, L-Azetidine-2-carboxylic acid.[5] The following pathway illustrates a robust, multi-step synthesis that is amenable to gram-scale production in a laboratory setting.

Synthetic Workflow Diagram

Caption: A representative four-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis from L-Azetidine-2-carboxylic acid

This protocol outlines the conversion of N-Boc-L-Azetidine-2-carboxylic acid to the final product.

Step 2: Amide Formation

-

System Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-Azetidine-2-carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and anhydrous Dichloromethane (DCM).

-

Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) portion-wise. Stir for 20 minutes. Causality: EDC and HOBt form an active ester intermediate, which is highly susceptible to nucleophilic attack, preventing racemization and improving coupling efficiency.

-

Coupling: Add ammonium chloride (NH₄Cl, 1.5 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-Azetidine-2-carboxamide.

Step 3: Reduction of Amide

-

System Setup: In a separate flask under an inert atmosphere, prepare a suspension of Lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous Tetrahydrofuran (THF). Cool to 0 °C.

-

Addition: Dissolve the N-Boc-L-Azetidine-2-carboxamide from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Causality: The amide is added slowly to control the highly exothermic reaction. LiAlH₄ is a powerful reducing agent necessary to reduce the stable amide functional group to an amine.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor by TLC or LC-MS.

-

Quenching: Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), 15% NaOH solution (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

-

Isolation: Stir the resulting suspension until a granular precipitate forms. Filter the solid and wash thoroughly with THF or Ethyl Acetate. Concentrate the filtrate to yield crude tert-butyl (azetidin-2-ylmethyl)carbamate.

Step 4: Deprotection and Salt Formation

-

Deprotection: Dissolve the crude product from Step 3 in Methanol (MeOH) or Dioxane.

-

Acidification: Add a solution of 4M HCl in Dioxane (excess, ~5-10 eq) and stir at room temperature for 2-4 hours. Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the primary amine. The excess HCl ensures the formation of the dihydrochloride salt of both the primary amine and the ring nitrogen.

-

Isolation: The product will typically precipitate from the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white solid.

Section 3: Applications in Medicinal Chemistry

This compound is a bifunctional building block, featuring a nucleophilic ring nitrogen and a primary aminomethyl group at the C2 position. This arrangement allows for sequential and site-selective functionalization, making it an invaluable scaffold for building molecular complexity.[6]

Workflow for N-Acylation

Caption: Standard workflow for the selective acylation of the exocyclic primary amine.

Field-Proven Insights: Causality in Selective Functionalization

The primary exocyclic amine is significantly more nucleophilic and less sterically hindered than the secondary amine within the azetidine ring. This differential reactivity is the cornerstone of its synthetic utility.

-

Selective N-Acylation: Under standard acylation conditions (e.g., using an acyl chloride with a non-nucleophilic base like DIPEA at 0 °C), the reaction occurs preferentially at the primary amine. The azetidine nitrogen, being part of a strained ring and secondary, reacts much more slowly. This allows for the reliable synthesis of C2-amidomethyl derivatives.[1]

-

Reductive Amination: The primary amine can be selectively reacted with aldehydes or ketones under reductive amination conditions (e.g., NaBH(OAc)₃) to introduce further diversity.

-

Ring Functionalization: Once the exocyclic amine is functionalized (and thus protected as a less nucleophilic amide or sulfonamide), the ring nitrogen becomes the primary site for subsequent reactions, such as N-alkylation or N-arylation, enabling the construction of complex, multi-vector scaffolds.

The incorporation of the azetidine moiety is known to enhance metabolic stability by blocking potential sites of oxidation and can improve aqueous solubility and cell permeability, key parameters in designing CNS-penetrant drugs.[4][6]

Section 4: Analytical and Spectroscopic Characterization

Ensuring the identity and purity of this compound is critical. A combination of chromatographic and spectroscopic methods provides a self-validating system for quality control.

Analytical Characterization Workflow

Caption: A logical workflow for the comprehensive analytical characterization of the title compound.

Spectroscopic Profile (Predicted)

While experimental conditions can cause minor variations, the following table provides the expected chemical shifts for the core structure of the azetidin-2-ylmethanamine free base in a solvent like CDCl₃. The presence of two hydrochloride salts will cause downfield shifts and potential peak broadening, particularly for protons near the nitrogen atoms.

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Key Insights |

| C2-H | ~3.8 - 4.2 (m) | ~55 - 60 | The methine proton at the point of substitution, coupled to protons on C3 and the CH₂NH₂ group. |

| C3-H₂ | ~2.0 - 2.5 (m) | ~20 - 25 | Diastereotopic methylene protons of the azetidine ring. |

| C4-H₂ | ~3.5 - 3.9 (m) | ~45 - 50 | Methylene protons adjacent to the ring nitrogen. |

| -CH₂NH₂ | ~2.8 - 3.2 (m) | ~40 - 45 | Methylene protons of the aminomethyl side chain. |

| NH / NH₂ | Broad, variable | - | Protons on nitrogen atoms, signal position and shape are highly dependent on solvent, concentration, and pH. |

-

Mass Spectrometry: Electrospray ionization (ESI-MS) will show a molecular ion peak [M+H]⁺ for the free base at m/z 87.1.

-

FT-IR Spectroscopy: Key stretches include N-H bending and stretching (~3300-3400 cm⁻¹ and ~1600 cm⁻¹) and C-H stretching (~2850-2950 cm⁻¹).

Section 5: Safety, Handling, and Storage

This compound is an irritant and corrosive compound that requires careful handling to ensure personnel safety. All operations should be conducted inside a certified chemical fume hood.

GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | H302: Harmful if swallowed.[4] H314: Causes severe skin burns and eye damage.[4] H335: May cause respiratory irritation.[7] |

Precautionary Measures & Best Practices

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and splash-proof safety goggles or a full-face shield.[7][8]

-

Handling: Avoid inhalation of dust. Do not allow the material to come into contact with skin or eyes.[8] Use only non-sparking tools.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or physician immediately.[8]

-

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique combination of a strained, rigid azetidine core and a reactive primary amine handle provides a reliable entry point for creating diverse libraries of novel compounds. By understanding the principles behind its synthesis, the nuances of its reactivity, and the requirements for its safe handling, researchers can effectively leverage this building block to accelerate the discovery of next-generation therapeutics, particularly in challenging areas like central nervous system disorders.

References

- Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

- D'hooghe, M., & De Kimpe, N. (2006). Synthesis of azetidines. In The Chemistry of Heterocyclic Compounds: Vol. 63. Azetidines, Azetines, and Azetes (pp. 59-246). John Wiley & Sons, Inc.

-

MDPI. (2020). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved February 3, 2026, from [Link]

- Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-264.

- Cheekatla, S. R., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2610169.

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved February 3, 2026, from [Link]

-

American Chemical Society. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

- Biointerface Research in Applied Chemistry. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry, 12(4), 5567-5578.

-

ResearchGate. (2019). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines. Retrieved February 3, 2026, from [Link]

-

National Institutes of Health. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved February 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 190550, (Azetidin-2-yl)methanamine. Retrieved February 3, 2026, from [Link].

-

National Institutes of Health. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Retrieved February 3, 2026, from [Link]

-

Royal Society of Chemistry. (1993). Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Retrieved February 3, 2026, from [Link]

-

ScienceDaily. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. Retrieved February 3, 2026, from [Link]

-

National Institutes of Health. (2001). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). Retrieved February 3, 2026, from [Link]

-

American Chemical Society. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved February 3, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. chembk.com [chembk.com]

- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical Properties and Computational Modeling of Pyridin-4-ylmethanamine Dihydrochloride

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Scope and Approach

The term "a-ylmethanamine dihydrochloride" does not denote a specific chemical entity but rather a class of compounds characterized by a methanamine group attached to a cyclic or aromatic moiety (the 'yl' group), presented as a dihydrochloride salt. To provide a concrete and technically robust guide, this document will focus on a representative and well-documented member of this class: Pyridin-4-ylmethanamine dihydrochloride . This molecule, featuring a pyridine ring, serves as an excellent model for exploring the theoretical properties and computational modeling workflows applicable to similar small molecules in a drug discovery and development context.[1][2]

This guide is structured to provide not just a sequence of protocols, but a cohesive narrative that explains the causality behind methodological choices. As a self-validating system, each computational step builds upon the previous, ensuring a logical and scientifically sound workflow from initial structure preparation to the prediction of complex properties. We will delve into the theoretical underpinnings of this molecule and provide detailed, field-proven protocols for its computational analysis, grounded in authoritative scientific literature.

Part 1: Theoretical Physicochemical Properties of Pyridin-4-ylmethanamine Dihydrochloride

Understanding the fundamental physicochemical properties of a molecule is a cornerstone of drug development. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For Pyridin-4-ylmethanamine dihydrochloride, these properties are influenced by its aromatic pyridine ring, the basic aminomethyl group, and its salt form.

The dihydrochloride salt form generally enhances water solubility, a desirable trait for many pharmaceutical formulations.[3][4] The presence of two protonation sites—the pyridine nitrogen and the primary amine—plays a crucial role in its behavior in physiological environments.[5]

Below is a summary of key theoretical and experimental properties for the free base, Pyridin-4-ylmethanamine, and its dihydrochloride salt.

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Significance in Drug Development | Source |

| Molecular Formula | C₆H₈N₂ | C₆H₁₀Cl₂N₂ | Defines the elemental composition and molecular weight. | [2] |

| Molecular Weight | 108.14 g/mol | 181.06 g/mol | Influences diffusion, bioavailability, and formulation. | [2] |

| Predicted pKa | 7.81 ± 0.29 | Not directly applicable; protonated form | Governs the charge state at different physiological pH values, affecting solubility and receptor binding. | |

| Predicted LogP | -0.38 to -0.4 | Not directly applicable; ionized form | Indicates the lipophilicity of the neutral form, which is crucial for membrane permeability. | |

| Water Solubility | 1000 g/L at 20°C | High (expected) | A key factor for oral bioavailability and formulation as aqueous solutions. | |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | 38.9 Ų (for the cation) | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. | [2] |

Part 2: A Validated Computational Modeling Workflow

Computational modeling allows for an in-silico exploration of a molecule's properties, offering insights that can guide experimental work and accelerate the drug discovery process.[6] This section outlines a comprehensive workflow for the computational analysis of Pyridin-4-ylmethanamine dihydrochloride.

Sources

- 1. biosynth.com [biosynth.com]

- 2. 4-Pyridinemethanamine | C6H8N2 | CID 77317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices | PLOS One [journals.plos.org]

- 6. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Scalable Synthesis of Azetidin-2-ylmethanamine Dihydrochloride

Executive Summary

Azetidin-2-ylmethanamine is a high-value chiral diamine building block used extensively in the development of thrombin inhibitors, serine protease inhibitors, and novel CNS agents. Its structural core—a four-membered nitrogen heterocycle—imparts unique conformational rigidity that can enhance the potency and selectivity of peptidomimetics.

However, the synthesis of this molecule is complicated by the inherent ring strain of the azetidine moiety (~26 kcal/mol), which makes the ring susceptible to nucleophilic opening under harsh conditions. This guide details a robust, scalable 3-step synthesis pathway starting from (S)-Azetidine-2-carboxylic acid.[1] The protocol prioritizes enantiomeric retention, yield maximization, and operational safety.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the

Strategic Logic:

-

Salt Formation: The final target is isolated as a dihydrochloride salt to ensure shelf stability and prevent oxidative degradation of the primary amine.

-

Reduction: Lithium Aluminum Hydride (LiAlH

) is selected for the reduction of the amide to the amine.[2] While aggressive, it is kinetically superior to Borane-DMS for hindered amides, provided the quenching protocol is strictly controlled. -

Chirality: Starting from the commercially available (S)-Azetidine-2-carboxylic acid avoids complex chiral resolutions.

Figure 1: Retrosynthetic disconnection showing the transformation from the carboxylic acid precursor to the final diamine salt.

Detailed Synthetic Protocol

Phase 1: Activation and Amidation

Objective: Convert (S)-1-Boc-azetidine-2-carboxylic acid to the primary amide. Mechanism: Mixed anhydride formation followed by nucleophilic acyl substitution.

-

Reagents: (S)-1-Boc-azetidine-2-carboxylic acid (1.0 eq), Isobutyl chloroformate (IBCF, 1.1 eq), N-Methylmorpholine (NMM, 1.1 eq), Ammonia (gas or 28% aq. solution), THF (anhydrous).

-

Rationale: The mixed anhydride method (IBCF) is preferred over EDC/HOBt for scale-up because the byproducts (isobutanol, CO

, NMM salts) are easily removed without chromatography.

Protocol:

-

Dissolve (S)-1-Boc-azetidine-2-carboxylic acid in anhydrous THF (10 mL/g) under N

. -

Cool the solution to -15°C . Critical: Temperature control prevents the formation of the symmetric anhydride and racemization.

-

Add NMM dropwise, followed by IBCF. Stir for 15 minutes to generate the mixed anhydride.

-

Amidation: Purge ammonia gas into the headspace or add aqueous ammonia dropwise while maintaining the temperature below -10°C.

-

Allow to warm to room temperature (RT) over 2 hours.

-

Workup: Concentrate THF, dilute with EtOAc, wash with 0.5M citric acid (to remove NMM), sat. NaHCO

, and brine. Dry over Na -

Checkpoint: IR spectroscopy should show the disappearance of the acid carbonyl (~1710 cm

) and appearance of amide doublets (~1680, 3400 cm

Phase 2: Reductive Transformation (The Critical Step)

Objective: Reduce the amide carbonyl to a methylene group.

Safety Warning: LiAlH

-

Reagents: (S)-1-Boc-azetidine-2-carboxamide (1.0 eq), LiAlH

(pellets or solution, 3.0 eq), THF (anhydrous).

Protocol:

-

Prepare a suspension of LiAlH

in THF at 0°C under Argon. -

Dissolve the amide from Phase 1 in THF and add dropwise to the hydride suspension. Note: Gas evolution (H

) will occur. -

Warm to RT and then heat to a gentle reflux (60°C) for 4–6 hours.

-

Expert Insight: Monitor by TLC. If the reaction stalls, do not overheat (>65°C) as this risks ring opening.

-

-

Fieser Quench (Strict Adherence Required):

-

Cool to 0°C.[3]

-

For every x grams of LiAlH

used, add:-

x mL water (very slowly).

-

x mL 15% NaOH.

-

3x mL water.

-

-

-

Stir the resulting granular precipitate for 30 minutes. Filter through a Celite pad.

-

Concentrate the filtrate to yield the crude amine.

Phase 3: Global Deprotection and Salt Formation

Objective: Cleave the Boc group and form the stable dihydrochloride salt.

-

Reagents: 4M HCl in Dioxane.

Protocol:

-

Dissolve the crude amine in minimal dry CH

Cl -

Cool to 0°C and add 4M HCl in Dioxane (5-10 eq).

-

Stir at RT for 2 hours. A white precipitate should form.

-

Isolation: Dilute with Et

O to maximize precipitation. Filter the solid under N -

Purification: Recrystallize from MeOH/Et

O if necessary.

Process Workflow & Logic

The following diagram illustrates the decision matrix and flow for the synthesis, highlighting critical control points (CCPs).

Figure 2: Operational workflow emphasizing the critical quality control step prior to reduction.

Analytical Specifications

To validate the integrity of the synthesized compound, the following specifications must be met.

| Parameter | Specification | Method |

| Appearance | White to off-white hygroscopic solid | Visual |

| Identity (NMR) | 1H NMR confirms azetidine ring protons (multiplets 2.2–4.5 ppm) | 400 MHz DMSO-d6 |

| Chirality | Specific Rotation [ | Polarimetry |

| Purity | > 95% (Area %) | HPLC (C18, ACN/H2O gradient) |

| Counterion | ~ 2.0 molar equivalents of Chloride | Argentometric Titration |

Troubleshooting the Azetidine Ring

-

Ring Opening: If NMR shows signals characteristic of linear aliphatic chains (e.g., broad multiplets typical of diaminobutane derivatives), the reduction temperature was likely too high, or the quench was too exothermic.

-

Racemization: If the optical rotation is low, ensure the mixed anhydride formation (Phase 1) was kept strictly below -15°C.

References

-

Preparation of Azetidine Derivatives. Journal of Medicinal Chemistry. Methods for the synthesis of enantiopure azetidine-2-carboxylic acid derivatives.

-

Reduction of Amides with Lithium Aluminum Hydride. Organic Syntheses. Standard protocols for converting amides to amines using LiAlH4.

-

Synthesis of Azetidines and Azetidin-2-ones. Chemical Reviews. Comprehensive review on the stability and reactivity of the azetidine ring system.

-

Azetidin-2-ylmethanamine dihydrochloride Properties. PubChem. Compound summary and chemical property data.

-

Use of Mixed Anhydrides in Peptide Synthesis. The Journal of Organic Chemistry. Mechanism and optimization of IBCF activation.

Sources

Technical Whitepaper: Pre-Clinical Evaluation and Screening Frameworks for Azetidin-2-ylmethanamine Dihydrochloride

Executive Summary

Azetidin-2-ylmethanamine dihydrochloride (CAS: 135043-44-2 / 403568-09-0) represents a "privileged scaffold" in medicinal chemistry. It serves as a conformationally constrained diamine core, most notably recognized as the pharmacophore for high-affinity nicotinic acetylcholine receptor (nAChR) agonists (e.g., A-85380) and emerging anti-tubercular agents targeting mycolic acid biosynthesis.

This technical guide outlines the preliminary biological screening cascade required to characterize this molecule. Unlike finished drug products, this compound is often screened as a fragment or lead intermediate. Therefore, the screening objectives are twofold:

-

Intrinsic Activity Profiling: Determining baseline affinity for nAChR subtypes and antimicrobial potency.

-

Liability Assessment: Establishing cytotoxicity thresholds and off-target risks prior to derivatization.

Part 1: Chemical Integrity & Preparation

Objective: Ensure the dihydrochloride salt is processed into a bio-compatible format without precipitating or inducing pH-mediated artifacts.

Physicochemical Profile[1]

-

State: Hygroscopic crystalline solid.

-

Solubility: Highly soluble in water (>50 mM); soluble in DMSO.

-

Acidity: The dihydrochloride nature implies a highly acidic solution upon dissolution.

-

Critical Step: A 10 mM aqueous solution will have a pH < 4.0. This must be buffered to pH 7.4 for biological assays to prevent false-positive cytotoxicity caused by acidosis.

-

Preparation Protocol

-

Stock Solution (100 mM): Dissolve 10 mg of Azetidin-2-ylmethanamine 2HCl in sterile molecular-grade water.

-

Neutralization: Do not neutralize the high-concentration stock, as free-base amines may precipitate or degrade. Perform neutralization during the dilution step into the assay buffer.

-

Assay Working Solution: Dilute stock 1:100 into HEPES-buffered saline (HBS) or culture media.

-

Verification: Check pH. If pH < 7.2, adjust with 0.1 N NaOH.

-

Part 2: Neuropharmacological Screening (nAChR Focus)

Context: The azetidine ring mimics the pyrrolidine of nicotine but with higher rigidity, often enhancing selectivity for

Primary Screen: Radioligand Binding Assay

Goal: Determine the affinity (

Methodology:

-

Tissue Source: Rat cortical membranes (

-rich) and hippocampal membranes ( -

Radioligands:

-

-Epibatidine (for

-

-

-

-Epibatidine (for

-

Protocol:

-

Incubate membrane homogenates (50 µg protein) with radioligand (

concentration) and varying concentrations of Azetidin-2-ylmethanamine ( -

Incubate for 2 hours at 4°C (to minimize receptor desensitization/degradation).

-

Terminate via rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

-

Data Output: Calculate

and convert to

-

Functional Assay: FLIPR Calcium Flux

Goal: Distinguish between agonist, antagonist, or partial agonist activity. Binding alone does not determine function.

Workflow:

-

Cell Line: HEK293 stably expressing human

nAChR. -

Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

-

Agonist Mode: Inject Azetidin-2-ylmethanamine. Measure fluorescence increase (RFU) relative to Acetylcholine (

). -

Antagonist Mode: Pre-incubate with Azetidin-2-ylmethanamine, then inject

of Acetylcholine. Look for signal blunting.

Part 3: Antimicrobial & Safety Screening

Context: Recent studies indicate azetidine derivatives inhibit M. tuberculosis cell wall synthesis (mycolic acid pathway).[1]

Antimicrobial Susceptibility (MIC)

Organisms: Mycobacterium tuberculosis (H37Rv) and S. aureus. Protocol (Microdilution):

-

Media: Middlebrook 7H9 broth (for M. tb) or cation-adjusted Mueller-Hinton broth.

-

Inoculum:

CFU/mL. -

Dosing: Serial 2-fold dilutions of Azetidin-2-ylmethanamine (range: 128 µg/mL to 0.25 µg/mL).

-

Readout: Visual turbidity or Alamar Blue reduction (fluorescence) after 7 days (M. tb) or 24 hours (S. aureus).

Cytotoxicity Profiling (Safety)

Goal: Ensure the molecule kills bacteria/binds receptors without killing host cells. Cell Line: HepG2 (Liver) or HEK293 (Kidney). Assay: ATP-based luminescence (e.g., CellTiter-Glo).

| Parameter | Specification |

| Seeding Density | 5,000 cells/well (96-well plate) |

| Exposure Time | 48 hours |

| Positive Control | Staurosporine (1 µM) |

| Acceptance Criteria |

Part 4: Visualization of Screening Cascade

The following diagram illustrates the logical flow for screening this scaffold, differentiating between the Neuro-pathway and the Anti-infective pathway.

Caption: Decision-tree workflow for parallel evaluation of Azetidin-2-ylmethanamine in neuropharmacology and microbiology.

Part 5: Data Interpretation & Metrics

When analyzing the screening data for this scaffold, use the following metrics to determine "Go/No-Go" decisions.

The Selectivity Index (SI)

For the molecule to be a viable lead, it must show efficacy without toxicity.

-

Target: SI > 10 (Minimum); SI > 50 (Preferred).

Ligand Efficiency (LE)

Since Azetidin-2-ylmethanamine is a small fragment (MW ~159 g/mol for the salt, ~86 g/mol for free base), raw potency (

-

Benchmark: An LE > 0.3 indicates the core scaffold is making high-quality interactions with the target protein.

References

-

Holladay, M. W., et al. (1998). Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists Related to A-85380. Journal of Medicinal Chemistry.

-

Kozikowski, A. P., et al. (2007). Synthesis and Bioactivity of Novel Azetidine-Based Ligands for Nicotinic Receptors.[2] Journal of Medicinal Chemistry.

-

Smith, L., et al. (2020). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis by Blocking Mycolate Assembly. ACS Infectious Diseases.

-

PubChem Compound Summary. (2024). 2-(Aminomethyl)azetidine.[3][4] National Library of Medicine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. 2abiotech.net [2abiotech.net]

spectroscopic data (NMR, IR, MS) of Azetidin-2-ylmethanamine dihydrochloride

Technical Analysis of Azetidin-2-ylmethanamine Dihydrochloride: Spectroscopic Characterization & Analytical Workflows

Executive Summary & Structural Context

This compound (CAS: 1389264-23-6) is a critical four-membered heterocyclic building block in medicinal chemistry.[1][2] Structurally, it represents a conformationally restricted analogue of ornithine or lysine (when extended) and is frequently employed to introduce rigidity into peptide mimetics or small molecule inhibitors.

Unlike its five-membered counterpart (pyrrolidine), the azetidine ring possesses significant angle strain (~25 kcal/mol), which influences its spectroscopic signature, particularly in Infrared (IR) and Nuclear Magnetic Resonance (NMR) analyses. This guide provides a validated analytical framework for the identification and quality control of this moiety.

Compound Identity:

-

Molecular Formula:

(Salt form)[1][2] -

Molecular Weight: 159.06 g/mol (Salt); 86.14 g/mol (Free Base)[1][2]

-

Solubility Profile: Highly soluble in water (

) and DMSO; sparingly soluble in non-polar organic solvents due to ionic character.

Mass Spectrometry (MS) Analysis

In the context of LC-MS workflows, the dihydrochloride salt dissociates. The detection targets the protonated cationic species

Experimental Protocol:

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+ve).

-

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

-

Injection Concentration: 10 µg/mL.

Data Interpretation:

| Ion Species | m/z (Observed) | Interpretation |

| 87.1 | Protonated free base (Parent Peak).[1][2] Dominant signal.[3] | |

| 109.1 | Sodium adduct (Common trace adduct).[1][2] | |

| 173.2 | Dimer formation (Concentration dependent).[1][2] |

Expert Insight: The absence of the chloride counterion signals in positive ESI is expected. To confirm the stoichiometry of the dihydrochloride salt, Ion Chromatography (IC) or elemental analysis is required, though negative mode ESI may show a cluster peak for

.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural validation. For the dihydrochloride salt, Deuterium Oxide (

H NMR Characterization (400 MHz, )

The azetidine ring presents a distinct coupling pattern. The 2-position methine is the chiral center (if enantiopure) and is significantly deshielded by the adjacent nitrogen and the aminomethyl group.

Table 1:

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| H-2 | 4.75 – 4.85 | Multiplet (m) | 1H | Chiral Methine. Most deshielded ring proton due to inductive effect of two adjacent nitrogens (ring N and exocyclic N).[1][2] |

| H-4 | 3.95 – 4.15 | Multiplet (m) | 2H | Ring Methylene ( |

| H-5 | 3.45 – 3.60 | Doublet (d) or dd | 2H | Exocyclic Methylene ( |

| H-3 | 2.55 – 2.75 | Multiplet (m) | 2H | Ring Methylene ( |

| NH/NH | Not Observed | - | - | Exchangeable protons are replaced by deuterium in |

Critical Note on Stereochemistry: If analyzing a chiral batch (e.g., (S)-isomer), the H-3 protons will appear diastereotopic, potentially splitting into two distinct multiplets depending on the field strength.

C NMR Characterization (100 MHz, )

| Carbon | Chemical Shift ( | Assignment |

| C-2 | 58.5 – 60.0 | Methine (Chiral center).[1][2] |

| C-4 | 45.0 – 47.0 | Ring Methylene (Next to N).[1][2] |

| C-5 | 38.0 – 40.0 | Exocyclic Methylene ( |

| C-3 | 19.5 – 21.5 | Ring Methylene (Distal).[1][2] |

Infrared (IR) Spectroscopy

IR analysis of the solid salt is useful for confirming the ionic state (ammonium) and ring integrity.

Method: ATR-FTIR (Attenuated Total Reflectance) on solid crystalline powder.[1][2]

Key Diagnostic Bands:

-

3200 – 2800 cm

(Broad, Strong): -

~1600 cm

(Medium): -

1150 – 1250 cm

(Weak/Medium):

Analytical Workflow & Quality Control

To ensure data integrity during drug development, the following decision-tree workflow should be implemented. This minimizes artifacts caused by hygroscopicity (water absorption) which is common in dihydrochloride salts.

Figure 1: Standardized Quality Control Workflow for Azetidine Salts using NMR.

Experimental Considerations & Causality

-

Solvent Effect (

vs DMSO):-

Observation: In DMSO-

, you may observe broad triplets at ~8.5 ppm and ~9.5 ppm. -

Causality: These are the ammonium protons (

and -

Recommendation: Use

for purity checks to avoid integration errors caused by broad NH peaks overlapping with the scaffold signals.

-

-

Hygroscopicity Management:

-

Dihydrochloride salts are hygroscopic. Absorbed water will appear as a large peak in the NMR spectrum (shifted depending on pH).

-

Protocol: Dry the sample in a vacuum desiccator over

for 4 hours prior to weighing for precise quantitative NMR (qNMR).

-

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 59668383, Azetidin-2-ylmethanamine. Retrieved from [Link]

- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine spectroscopic shifts).

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[4] (Reference for amine salt IR/NMR correlations).

Sources

- 1. 1-Boc-3-(Aminomethyl)azetidine | 325775-44-8 [chemicalbook.com]

- 2. 1-Boc-3-(Aminomethyl)azetidine | 325775-44-8 [chemicalbook.com]

- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Investigating Azetidin-2-ylmethanamine Dihydrochloride as a Potential Enzyme Inhibitor

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Azetidin-2-ylmethanamine dihydrochloride in enzyme inhibition assays. This document outlines the scientific rationale, detailed experimental protocols, data analysis, and interpretation based on the hypothesis that this compound may act as an inhibitor of Diamine Oxidase (DAO).

Introduction: The Potential of the Azetidine Scaffold in Enzyme Inhibition

Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry.[1] The strained ring system of azetidines makes them valuable synthons for creating more complex molecules.[1] Derivatives of the azetidine scaffold, such as azetidin-2-ones, have demonstrated a wide range of biological activities, including enzyme inhibition.[2][3][4][5][6] this compound, with its structural features, presents as a candidate for investigation as a modulator of enzyme activity.[7] Its dihydrochloride salt form enhances solubility, a desirable property for in vitro assays.[7]

This guide focuses on a hypothetical application of this compound as a potential inhibitor of Diamine Oxidase (DAO). DAO is a key enzyme in the metabolism of histamine and other biogenic amines.[8][9] Inhibition of DAO can lead to an increase in histamine levels, which has implications for various physiological and pathological processes.[8][10] Given the structural similarities between Azetidin-2-ylmethanamine and the natural substrates of DAO (e.g., putrescine, histamine), we hypothesize a competitive inhibition mechanism.

Principle of the Diamine Oxidase (DAO) Inhibition Assay

The proposed assay to test the inhibitory potential of this compound on DAO is a fluorometric method. This assay is based on the oxidative deamination of a DAO substrate, which produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The generated H₂O₂ is then utilized by horseradish peroxidase (HRP) to oxidize a fluorescent probe, resulting in a quantifiable fluorescent signal. The intensity of the fluorescence is directly proportional to the DAO activity.[11][12] A decrease in fluorescence in the presence of this compound would indicate inhibition of DAO.

Visualizing the Experimental Workflow

Figure 1: Experimental workflow for the DAO inhibition assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, allowing for high-throughput screening of the inhibitor at various concentrations.

Materials and Reagents

-

Inhibitor: this compound

-

Enzyme: Purified Diamine Oxidase (DAO)

-

Substrate: Putrescine or another suitable DAO substrate

-

Assay Buffer: e.g., 100 mM Potassium Phosphate Buffer, pH 7.2

-

Detection Reagents:

-

Horseradish Peroxidase (HRP)

-

A suitable fluorescent probe (e.g., Amplex Red or similar)

-

-

Positive Control Inhibitor: A known DAO inhibitor (e.g., aminoguanidine)

-

Equipment:

-

96-well black microplates

-

Multichannel pipettes

-

Fluorescence microplate reader

-

Step-by-Step Procedure

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare a 10 mM stock solution in ultrapure water.

-

Working Inhibitor Solutions: Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations for testing (e.g., from 1 µM to 1 mM).

-

DAO Enzyme Working Solution: Dilute the purified DAO in assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay time.

-

DAO Substrate Working Solution: Prepare a working solution of the substrate in assay buffer. The concentration should be at or near the Kₘ value for the enzyme to ensure sensitivity to competitive inhibitors.

-

Detection Reagent Mix: Prepare a mix containing HRP and the fluorescent probe in assay buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Test Wells: 20 µL of each working inhibitor solution.

-

Positive Control Wells: 20 µL of the positive control inhibitor.

-

Negative Control (No Inhibitor) Wells: 20 µL of assay buffer.

-

No Enzyme Control Wells: 20 µL of assay buffer.

-

-

Add 20 µL of the DAO enzyme working solution to the test, positive control, and negative control wells. Add 20 µL of assay buffer to the no-enzyme control wells.

-

Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding 20 µL of the DAO substrate working solution to all wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Signal Detection:

-

Stop the reaction and develop the signal by adding 40 µL of the detection reagent mix to all wells.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex = 535 nm, λem = 587 nm for Amplex Red).

-

Data Analysis and Interpretation

Calculating Percentage of Inhibition

The percentage of DAO inhibition for each concentration of this compound can be calculated using the following formula:

% Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_no_enzyme) / (Fluorescence_no_inhibitor - Fluorescence_no_enzyme)] * 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor that causes a 50% reduction in enzyme activity. To determine the IC₅₀ value:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

-

The IC₅₀ value is determined from the fitted curve.

Hypothetical Data for IC₅₀ Determination

| [Inhibitor] (µM) | log[Inhibitor] | % Inhibition |

| 1 | 0 | 5.2 |

| 10 | 1 | 15.8 |

| 50 | 1.7 | 48.9 |

| 100 | 2 | 75.3 |

| 500 | 2.7 | 92.1 |

| 1000 | 3 | 98.6 |

Investigating the Mechanism of Inhibition

To determine if this compound acts as a competitive inhibitor, kinetic studies can be performed. This involves measuring the initial reaction rates at various substrate concentrations in the presence and absence of the inhibitor. The data can then be plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

-

Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis, indicating that the Vₘₐₓ is unchanged, but the apparent Kₘ is increased.

-

Non-competitive Inhibition: The lines will intersect on the x-axis, indicating that the Kₘ is unchanged, but the Vₘₐₓ is decreased.

-

Uncompetitive Inhibition: The lines will be parallel.

Visualizing the Hypothetical Inhibition Mechanism

Figure 2: Hypothetical competitive inhibition of DAO.

Troubleshooting

| Problem | Possible Cause | Solution |

| High background fluorescence | Autofluorescence of the inhibitor or other reagents | Run a control with the inhibitor and detection reagents without the enzyme. Subtract this background from the test wells. |

| No inhibition observed | Inhibitor is not active at the tested concentrations | Test a wider and higher range of inhibitor concentrations. Ensure the inhibitor is fully dissolved. |

| Inconsistent results | Pipetting errors, temperature fluctuations | Use calibrated pipettes. Ensure all reagents are at the same temperature before starting the assay. Mix the plate thoroughly after each addition. |

| Low signal-to-noise ratio | Insufficient enzyme activity or suboptimal assay conditions | Optimize enzyme and substrate concentrations. Check the pH and ionic strength of the assay buffer. |

Conclusion

This application note provides a framework for investigating this compound as a potential inhibitor of Diamine Oxidase. The provided protocols are based on established principles of enzyme kinetics and inhibition assays.[13][14] By following these guidelines, researchers can systematically evaluate the inhibitory activity and mechanism of action of this and other novel compounds, contributing to the discovery of new therapeutic agents.

References

-

Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Journal of Biological Chemistry. Retrieved from [Link]

-

Kubala, J. (2019). Diamine Oxidase (DAO): Benefits, Dosage, and Safety. Healthline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (Azetidin-2-yl)methanol. PubChem. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. Retrieved from [Link]

-

Schnedl, W. J., et al. (2019). Diamine oxidase supplementation improves symptoms in patients with histamine intolerance. Food Science and Biotechnology. Retrieved from [Link]

-

Wikipedia. (n.d.). Diamine oxidase. Retrieved from [Link]

-

Nam, J., & Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

-

Sgrignani, J., et al. (2022). Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors: Investigation of their mechanism of action and impact of dual inhibition profile on cell viability. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

McGrath, A. P., et al. (2009). The structure and inhibition of human diamine oxidase. Biochemistry. Retrieved from [Link]

-

Robinson, K. M. (2023). What to Know About Diamine Oxidase (DAO) for Histamine Intolerance. WebMD. Retrieved from [Link]

-

Tzakos, A. G. (Ed.). (2022). Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. MDPI. Retrieved from [Link]

-

Kumar, A., et al. (2016). Cholinesterase enzymes inhibitor activity of some novel Pyrazinamide condensed azetidinones. ResearchGate. Retrieved from [Link]

-

Drugs - Histaminosis. (n.d.). Retrieved from [Link]

-

Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

-

Joseph, R., et al. (2021). Small-Molecule Inhibitors: Disrupting enzyme fluidity. eLife. Retrieved from [Link]

-

Otrusinova, O., et al. (2023). A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. MDPI. Retrieved from [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

-

BioAssay Systems. (n.d.). QuantiFluo™ Diamine Oxidase Assay Kit. Retrieved from [Link]

-

Kumar, R., et al. (2017). Synthesis and biological significance of some 2-azetidinone derivatives. ResearchGate. Retrieved from [Link]

-

Copeland, R. A. (2016). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. ResearchGate. Retrieved from [Link]

-

McGrath, A. P., et al. (2009). Structure and Inhibition of Human Diamine Oxidase. Biochemistry. Retrieved from [Link]

-

Patel, N. B., & Patel, H. R. (2013). Synthesis, characterization and biological aspects of novel azetidinone derivatives. JOCPR. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. sciencescholar.us [sciencescholar.us]

- 4. Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors: Investigation of their mechanism of action and impact of dual inhibition profile on cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Diamine Oxidase (DAO): Benefits, Dosage, and Safety [healthline.com]

- 9. Diamine oxidase - Wikipedia [en.wikipedia.org]

- 10. Drugs - Histaminosis [histaminosis.com.ar]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

protocol for using Azetidin-2-ylmethanamine dihydrochloride in solid-phase synthesis

This Application Note and Protocol is designed for senior researchers and drug discovery chemists. It addresses the specific challenges of incorporating Azetidin-2-ylmethanamine dihydrochloride (an azetidine-based diamine) into solid-phase synthesis (SPS) workflows.

Advanced Protocols for Rigid Scaffold Incorporation

Executive Summary

Azetidin-2-ylmethanamine is a high-value pharmacophore providing conformational constraint and metabolic stability distinct from pyrrolidine or piperidine analogs.[1] Its 4-membered azetidine ring introduces specific vector orientations useful in fragment-based drug design (FBDD) and peptidomimetic scaffolds.

However, the dihydrochloride salt form presents three distinct challenges in SPS:

-

Solubility: The salt is insoluble in standard organic solvents (DCM, DMF) used in SPS.

-

Chemoselectivity: The molecule contains two nucleophilic centers—a primary exocyclic amine and a secondary endocyclic amine.

-

Cross-Linking Risk: Direct use of diamines on-resin can lead to inter-site cross-linking (dimerization) if stoichiometry is not strictly controlled.

This guide provides a validated protocol for the direct, regioselective incorporation of this salt onto resin-bound electrophiles, bypassing the need for expensive, pre-protected building blocks.

Chemical Profile & Reactivity Logic

| Feature | Specification | Implication for SPS |

| Compound | Azetidin-2-ylmethanamine[2] · 2HCl | Hygroscopic solid; requires neutralization. |

| Nucleophile A | Primary Amine (–CH₂–NH₂) | High Reactivity. Sterically unhindered. Will react first. |

| Nucleophile B | Secondary Amine (Azetidine Ring) | Lower Reactivity. Sterically hindered and conformationally constrained. |

| Ring Strain | ~25 kcal/mol | Generally stable to TFA cleavage. Avoid strong Lewis acids or high heat (>60°C) which may trigger ring opening. |

The "Excess-Driven" Strategy

To attach this diamine to a resin-bound carboxylic acid (or activated linker) without causing cross-linking (where the diamine bridges two resin sites), you must use a high molar excess (5–10 equivalents) . This ensures that every activated resin site encounters a free diamine molecule immediately, statistically eliminating the chance of a resin-bound mono-amine reacting with a second resin site.

Protocol: Direct On-Resin Mono-Acylation

Objective: Attach Azetidin-2-ylmethanamine to a resin-bound carboxylic acid via the primary amine, leaving the secondary azetidine amine free for further diversification.

Materials Required

-

Resin: Pre-swollen resin with activated carboxylic acid (e.g., Rink Amide or Wang resin loaded with an amino acid/linker).

-

Reagent: this compound.

-

Base: Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).

-

Solvent: Anhydrous DMF (N-Methyl-2-pyrrolidone [NMP] is preferred for better salt solubility).

-

Coupling Reagent: HATU or PyBOP (avoid carbodiimides like DIC for this specific salt coupling to prevent urea byproducts).

Step-by-Step Workflow

Step 1: Preparation of the "Free-Base" Solution (In-Situ)

CRITICAL: Do not attempt to dissolve the salt in DCM. It will not dissolve.

-

Weigh 10 equivalents (relative to resin loading) of Azetidin-2-ylmethanamine · 2HCl.

-

Dissolve in minimum volume of NMP (or DMF).

-

Note: If the salt does not fully dissolve, sonicate for 5 minutes.

-

-

Add 20 equivalents of DIEA.

-

Observation: The solution may become cloudy due to the formation of amine hydrochloride salts (DIEA·HCl). This is normal.

-

Action: Centrifuge or filter quickly if large particulates persist, though fine suspensions are usually acceptable for batch coupling.

-

Step 2: Resin Activation [3]

-

Wash the resin (0.1 mmol scale) 3x with DMF.[3]

-

Add 5 equivalents of HATU dissolved in DMF.

-

Add 10 equivalents of DIEA.

-

Shake for 2 minutes to pre-activate the resin-bound acid (forming the O-At ester).

-

Why? Pre-activation minimizes the time the free diamine sits in solution before reacting, reducing potential side reactions.

-

Step 3: Coupling Reaction

-

Add the Free-Base Solution (from Step 1) directly to the pre-activated resin.

-

Agitate (shake/vortex) at room temperature for 1 to 2 hours .

-

Kinetics: The primary amine reacts rapidly. Extended times (>4 hours) are unnecessary and increase the risk of side reactions.

-

Step 4: Washing & Capping

-

Drain the reaction vessel.

-

Wash resin: 3x DMF, 3x DCM, 3x DMF.[4]

-

Chloranil Test (Optional): Standard Kaiser tests may be difficult to interpret with secondary amines present, but a Chloranil test checks for the presence of the free secondary amine (the azetidine nitrogen) now attached to the resin.

-

Positive Result: Blue/Green beads indicate the secondary amine is available.

-

Post-Coupling Functionalization (The Secondary Amine)

Once attached, the azetidine nitrogen is a secondary amine. It is less reactive than a primary amine but can be acylated or alkylated.

-

Acylation (Peptide Bond Formation):

-

Use stronger activation conditions: HATU/HOAt with DIEA at 50°C for 1 hour.

-

Note: Due to steric hindrance near the ring, double coupling is recommended.

-

-

Reductive Amination:

-

React with an aldehyde (5 eq) in TMOF/DCM (1:1) for 2 hours, followed by NaBH(OAc)₃ (5 eq). This is highly effective for derivatizing the azetidine ring.

-

Visualization: Reaction Logic & Workflow

The following diagram illustrates the critical "High Excess" strategy required to prevent cross-linking and ensure regioselectivity.

Caption: Workflow for preventing resin cross-linking by utilizing a high-excess neutralization strategy.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Salt precipitation prevented reaction. | Switch solvent to NMP or DMSO/DMF (1:1) . Ensure salt is fully dissolved before adding to resin. |

| Resin Aggregation | Hydrogen bonding of the free secondary amine. | Wash resin with DCM/MeOH or use "Magic Mixture" (DCM/DMF/NMP/1% Triton X) to reswell. |

| Low Yield on Next Step | Steric hindrance of azetidine nitrogen. | If coupling the next amino acid to the azetidine nitrogen, use HATU at 50°C or convert to a microwave protocol (75°C, 5 min). |

| Ring Opening | Exposure to strong Lewis acids or excessive heat. | Avoid heating >60°C during coupling. During cleavage, standard TFA/TIPS/H₂O cocktails are safe, but avoid BBr₃ or strong Lewis acids. |

References

-

Azetidine Stability & Properties

-

Handling Amine Salts in SPS

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. Peptide.com.

-

-

Diamine Coupling Strategies

-

Azetidine Building Blocks

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US7422793B2 - Non-toxic corrosion-protection rinses and seals based on rare earth elements - Google Patents [patents.google.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mVOC 4.0 [bioinformatics.charite.de]

- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Functionalization of Azetidin-2-ylmethanamine Dihydrochloride for Targeted Drug Delivery

Executive Summary

Azetidin-2-ylmethanamine dihydrochloride (Azetidine-2-methanamine 2HCl) is a high-value pharmacophore and linker scaffold used in modern medicinal chemistry.[1] Unlike flexible alkyl diamines (e.g., ethylenediamine), the azetidine ring introduces conformational constraint , reducing the entropic penalty of ligand-target binding. This "conformational lock" is critical in the design of PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics , where defining the exit vector of the attached payload determines therapeutic efficacy.

This guide provides technical protocols for handling the dihydrochloride salt, performing orthogonal functionalization of the primary vs. secondary amines, and integrating the scaffold into targeted delivery systems.

Physicochemical Profile & Handling

The dihydrochloride salt form (2HCl) renders the molecule highly water-soluble and stable but non-nucleophilic. Successful functionalization requires a robust "free-basing" strategy to liberate the reactive amines without inducing ring-opening polymerization (a risk with strained 4-membered rings).

Table 1: Key Physicochemical Properties

| Property | Value/Description | Relevance to Drug Delivery |

| Molecular Weight | 159.06 g/mol (Salt); 86.14 g/mol (Free Base) | Low MW allows for high ligand efficiency (LE). |

| Ring Strain | ~25.4 kcal/mol | High reactivity; requires mild deprotection conditions. |

| pKa (Estimated) | Both amines are basic; pH control is vital for selectivity. | |

| LogP | Lower than pyrrolidine/piperidine analogs | Enhances aqueous solubility of hydrophobic payloads. |

| Stability | Stable to TFA/HCl; Sensitive to strong Lewis Acids | Compatible with Boc/Fmoc SPPS workflows. |

Core Application: PROTAC Linker Design

In PROTAC design, the linker is not merely a connector; it dictates the ternary complex formation (Target-Linker-E3 Ligase). Azetidin-2-ylmethanamine serves as a rigidifying spacer .

Mechanism of Action

Replacing a flexible PEG or alkyl chain with an azetidine ring reduces the number of rotatable bonds. This pre-organizes the molecule into a bioactive conformation, improving cell permeability and degradation potency.

Diagram 1: Rigid vs. Flexible Linker Thermodynamics

Caption: Thermodynamic advantage of azetidine-based linkers. The rigid ring minimizes entropy loss upon binding, enhancing the stability of the ternary complex.

Experimental Protocols

Protocol A: Salt Neutralization (Free-Basing)

Objective: Convert the 2HCl salt to the reactive free base in situ for conjugation. Safety: Azetidines are potential alkylating agents. Use gloves and work in a fume hood.

-

Dissolution: Suspend Azetidin-2-ylmethanamine 2HCl (1.0 eq) in anhydrous DCM or DMF (0.1 M).

-

Neutralization: Add DIPEA (N,N-Diisopropylethylamine) (2.2 eq) dropwise at 0°C.

-

Note: The solution should become clear as the free base is liberated.

-

-

Validation: Verify pH is >9 using a micro-pH strip.

-

Usage: Use immediately. Isolating the free base as a neat oil is possible but risks polymerization/degradation.

Protocol B: Orthogonal Functionalization (Selective Protection)

Challenge: The molecule contains two nucleophilic amines. The primary amine (exocyclic) is sterically more accessible than the secondary amine (endocyclic), though both are basic. Strategy: Exploit steric hindrance to selectively functionalize the primary amine first.

Step-by-Step Methodology:

Goal: Synthesis of N-(tert-butoxycarbonyl)-2-(aminomethyl)azetidine (Ring protected) vs. 2-((Boc-amino)methyl)azetidine (Side-chain protected).

Scenario 1: Selective Protection of Primary Amine (Side-chain) This is the preferred route for attaching the scaffold to a carboxylic acid payload via the ring nitrogen later.

-

Setup: Dissolve Azetidin-2-ylmethanamine 2HCl (1 mmol) in Methanol (5 mL).

-

Chelation (Optional but recommended for high selectivity): Add Cu(OAc)₂ (0.5 eq). The copper complexes the vicinal diamine system, but in 1,3-systems, steric control is often sufficient. Standard approach: Cool to -78°C or -10°C.

-

Reagent Addition: Add Boc₂O (0.9 eq - limiting reagent) in DCM slowly over 1 hour. Add Et₃N (2.2 eq) concurrently.

-

Reaction: Stir at -10°C for 2 hours, then warm to RT.

-

Workup: The primary amine reacts preferentially due to lower steric hindrance compared to the bulky secondary azetidine nitrogen.

-

Purification: Silica gel chromatography (DCM/MeOH/NH₄OH).

Scenario 2: Selective Functionalization of Secondary Amine Difficult to do directly. Recommended pathway:

-

Protect Primary Amine (e.g., with Cbz-Cl or Phthalic anhydride).

-

Functionalize Secondary Amine (e.g., Alkylation/Acylation).

-

Deprotect Primary Amine (Hydrogenation for Cbz).

Diagram 2: Orthogonal Synthesis Workflow

Caption: Decision tree for orthogonal functionalization. Path 1 relies on steric differentiation; Path 2 requires transient protection.

Quality Control & Validation

Validating the integrity of the azetidine ring post-reaction is crucial, as ring-opening is a common failure mode.

-

1H NMR (DMSO-d6 or CDCl3):

-

Ring Integrity: Look for the multiplets corresponding to the azetidine ring protons (

) typically between 2.0 ppm and 4.5 ppm . -

Ring Opening Indicator: Disappearance of the complex multiplet pattern and appearance of linear alkyl signals suggests acid-catalyzed ring opening (hydrolysis).

-

Shift: Functionalization of the nitrogen usually causes a significant downfield shift (~0.5 - 1.0 ppm) of the adjacent protons.

-

-

LC-MS:

-

Monitor for M+1 (Target) vs. M+18 (Water adduct/Hydrolysis product).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved from [Link][2]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link][1]

-

Doda, L., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry (RSC).[3] Retrieved from [Link]

-

Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Couty, F., et al. (2020). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Heterocycles / PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in Azetidin-2-ylmethanamine dihydrochloride synthesis

Technical Support Center: Azetidin-2-ylmethanamine Dihydrochloride Synthesis

-

Ticket ID: AZT-2-AM-YIELD[1]

-

Subject: Troubleshooting Low Yield & Isolation Failures

-

Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of This compound is deceptively challenging. While the theoretical disconnection is straightforward, the practical execution is plagued by three specific failure modes: azetidine ring strain (~25 kcal/mol) leading to ring-opening polymerization, extreme water solubility of the diamine salt leading to loss during workup, and incomplete reduction of intermediate amides or nitriles.

This guide moves beyond generic advice, focusing on the specific physicochemical traps of the azetidine scaffold.

Module 1: Diagnostic Workflow

Before altering your chemistry, identify where the mass is lost. Use this logic tree to diagnose the failure point.

Figure 1: Diagnostic logic tree for isolating the cause of yield loss in azetidine synthesis.

Module 2: The "Invisible" Product (Isolation Failures)

The Scenario: Your crude NMR or LCMS shows near-quantitative conversion to the Boc-protected amine or the final diamine, but after aqueous workup, you recover <10% yield.

The Root Cause: this compound is a small, highly polar diamine salt. It has zero lipophilicity . If you wash this compound with water, it will partition into the aqueous phase and is nearly impossible to back-extract, even with n-butanol.

Corrective Protocol: The "Anhydrous Crash" Do NOT use a separating funnel for the final step.

-

Deprotection: Dissolve the N-Boc-azetidin-2-ylmethanamine in minimal dry dioxane or MeOH.

-

Acidification: Add 4M HCl in Dioxane (anhydrous) at 0°C.

-

Precipitation:

-

Do not evaporate to dryness immediately. The product often forms a sticky hygroscopic gum.

-

Instead, add excess diethyl ether (Et2O) or MTBE to the reaction mixture.

-

The dihydrochloride salt should crash out as a white solid.

-

-

Filtration: Filter quickly under nitrogen (Schlenk filtration). The salt is hygroscopic; exposure to humid air will turn it into a deliquescent oil.

Module 3: Ring Integrity & Decomposition

The Scenario: During deprotection or reduction, you observe a complex mixture. LCMS shows peaks corresponding to [M+18] (hydrolysis) or polymerized byproducts.

The Root Cause: The azetidine ring is strained. Under strong Lewis acidic conditions or high heat, the ring nitrogen can become a leaving group, leading to ring opening (often forming homoserine derivatives).

FAQ: Preventing Ring Opening

| Variable | Recommendation | The "Why" (Mechanistic Insight) |

| Temperature | Keep < 40°C | Thermal energy overcomes the activation barrier for ring strain release. |

| Nucleophiles | Avoid strong nucleophiles | Nucleophiles can attack the ring carbons (C2/C4), opening the ring via SN2 mechanism. |

| Acid Source | Use HCl/Dioxane | Aqueous acids (HCl/H2O) promote hydrolytic ring opening. Anhydrous conditions favor protonation without hydrolysis. |

| Scavengers | Add Triethylsilane (TES) | If using TFA, carbocation intermediates can trigger polymerization. TES acts as a hydride source to quench reactive species. |

Module 4: Synthetic Route Optimization

If your current route relies on reducing a nitrile or amide directly on the azetidine ring, you are likely facing incomplete reduction due to the steric bulk of the protecting group (Boc/Cbz) hindering the reducing agent.

Recommended Robust Pathway: The most reliable high-yield route proceeds via the Alcohol → Azide → Amine sequence.

Figure 2: Optimized synthetic pathway minimizing ring stress and maximizing intermediate stability.

Step-by-Step Protocol for Critical Steps:

1. Reduction to Alcohol (Mixed Anhydride Method):

-

Why: Direct LAH reduction of the acid can be messy. The mixed anhydride method is milder.

-

Step: Treat N-Boc-Azetidine-2-COOH with Isobutyl chloroformate/NMM at -15°C. Filter the salt, then reduce the filtrate with aqueous NaBH4.

2. Azide Displacement:

-

Why: Converting the alcohol to a mesylate (MsCl/TEA) followed by NaN3 displacement is cleaner than Mitsunobu conditions for this substrate.

-

Caution: Azetidine mesylates are reactive. Do not store; use immediately.

3. Staudinger Reduction (Azide to Amine):

-

Why: Avoids metal catalysts that might chelate the diamine.

-

Step: Treat the azide with PPh3 in THF/Water. The intermediate iminophosphorane hydrolyzes to the amine.

-

Purification: The N-Boc amine is lipophilic enough to be extracted. Purify here before the final salt formation.

References & Authoritative Sources

-

Azetidine Ring Stability & Synthesis:

-

Source: Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International.

-

Relevance: Defines the stability limits of the azetidine ring under acidic/basic conditions.

-

URL:

-

-

Reduction Protocols (Mixed Anhydride):

-

Source:Journal of Medicinal Chemistry, "Synthesis of Azetidine-2-carboxylic acid derivatives."

-

Relevance: Provides the specific stoichiometry for the Isobutyl chloroformate/NaBH4 reduction to prevent ring opening.

-

URL:

-

-

Salt Purification Techniques:

-

Source: Patent US20100160288A1, "Process for the preparation of azetidine derivatives."

-

Relevance: Details the non-aqueous precipitation methods for highly polar azetidine salts.

-

URL:

-

-

Handling Water-Soluble Amines:

-

Source: "Purification of water-soluble amines." ResearchGate Technical Discussions.

-

Relevance: Validates the "Anhydrous Crash" method over aqueous extraction.

-

URL:

-

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Azetidin-2-ylmethanamine derivatives before handling, as they may possess biological activity.

Sources

optimizing reaction conditions for Azetidin-2-ylmethanamine dihydrochloride coupling

This technical guide is structured as a high-level support resource for researchers working with Azetidin-2-ylmethanamine dihydrochloride . It synthesizes organic synthesis principles with practical troubleshooting derived from the behavior of strained heterocycles.[1]

Executive Summary

Azetidin-2-ylmethanamine (and its dihydrochloride salt) is a high-value building block for peptidomimetics and fragment-based drug discovery. Its incorporation introduces conformational constraints similar to proline but with distinct vector orientation and reduced lipophilicity.

However, users frequently encounter three specific failure modes:

-

Incomplete Conversion: Due to inefficient salt neutralization (desalting).

-

Polymerization/Oligomerization: Caused by lack of regioselectivity between the endocyclic (ring) and exocyclic (side-chain) amines.

-

Ring Opening: Triggered by strong Lewis acids or excessive heat in the presence of nucleophiles.

This guide provides the protocols to navigate these challenges.

Module 1: Pre-Reaction Preparation (The Salt Factor)

Q: Why is my reaction mixture heterogeneous and unreactive in DCM?

A: You are likely working with the dihydrochloride salt (

The Fix: Solubilization & Neutralization Strategy Do not rely on in-situ neutralization with weak bases if using DCM. Use one of these two methods:

-

Method A: The "DMF Switch" (Recommended for Peptide Coupling)

-

Solvent: Switch to Anhydrous DMF or NMP. The salt is sparingly soluble, but the free base is soluble.

-

Base: Use DIPEA (Diisopropylethylamine) .

-

Stoichiometry: You need at least 3.0 equivalents of base:

-

2.0 eq to neutralize the

. -

1.0 eq to keep the amine nucleophilic.

-

-

Note: If using HATU/HBTU, add 4.0 eq of base to ensure the pH stays >8 during activation.

-

-

Method B: Free-Basing Extraction (Recommended for Acyl Chlorides)

-

Dissolve the salt in minimal water (

). -

Basify to pH 12 with

. -

Exhaustively extract with DCM (